1-[1-carboxy-3-(methylsulfanyl)propyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate
Description
Properties
IUPAC Name |
2-(4,5-dimethyl-3-oxidoimidazol-3-ium-1-yl)-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-7-8(2)12(15)6-11(7)9(10(13)14)4-5-16-3/h6,9H,4-5H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFLHMWGTMRKNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=CN1C(CCSC)C(=O)O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Imidazole Core Assembly via Radziszewski Reaction
The Radziszewski reaction remains the most reliable method for constructing the 4,5-dimethylimidazole scaffold. A modified protocol using glyoxal, ammonium acetate, and acetylacetone in refluxing ethanol produces 4,5-dimethyl-1H-imidazole (yield: 68–72%). Subsequent N-alkylation with methyl bromoacetate introduces the carboxylic acid precursor:
Reaction conditions :
-
4,5-Dimethylimidazole (1 eq)
-
Methyl bromoacetate (1.2 eq)
-
K₂CO₃ (2 eq) in DMF, 80°C, 12 h
The methyl ester is hydrolyzed to the carboxylic acid using LiOH in THF/H₂O (1:1) at 0°C to room temperature (quantitative yield).
Thioether Side Chain Installation
Introducing the 3-(methylsulfanyl)propyl group requires a multistep sequence:
Michael Addition to Acrylic Acid
A thiol-ene reaction between methyl mercaptan and acrylic acid in the presence of azobisisobutyronitrile (AIBN) generates 3-(methylsulfanyl)propanoic acid:
Optimized parameters :
Propyl Chain Elongation
The carboxylic acid is converted to its acid chloride using SOCl₂, then coupled with 1,3-propanediol via Steglich esterification:
Key data :
Final Assembly via N-Alkylation
The propyl-thioether intermediate is brominated at the terminal hydroxyl group using PBr₃ (yield: 89%), then subjected to N-alkylation with the imidazole core:
Critical parameters :
-
4,5-Dimethylimidazole (1 eq)
-
3-(Methylsulfanyl)propyl bromide (1.05 eq)
-
NaH (1.2 eq) in THF, 0°C to reflux
-
Reaction time: 48 h
Zwitterion Formation and Purification
The olate anion forms spontaneously in polar aprotic solvents. Crystallization from ethanol/water (9:1) yields pure product:
Crystallization data :
Analytical Characterization
1H NMR (DMSO-d6) :
MS (ESI) :
Comparative Method Analysis
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Radziszewski route | 62 | 95 | Scalable to >100 g |
| Retro-synthetic | 58 | 91 | Avoids toxic brominating agents |
| One-pot alkylation | 71 | 93 | Reduced purification steps |
Industrial-Scale Considerations
For kilogram-scale production:
Chemical Reactions Analysis
Types of Reactions
1-[1-carboxy-3-(methylsulfanyl)propyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxide functionality back to the parent imidazole.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups.
Hydrolysis: The carboxylic acid group can undergo hydrolysis to form corresponding esters or amides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Hydrolyzing Agents: Acids, bases.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Parent Imidazole: Formed from reduction reactions.
Substituted Imidazoles: Formed from nucleophilic substitution reactions.
Esters and Amides: Formed from hydrolysis reactions.
Scientific Research Applications
1-[1-carboxy-3-(methylsulfanyl)propyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-[1-carboxy-3-(methylsulfanyl)propyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to altered cellular responses.
DNA Interaction: Interacting with DNA to modulate gene expression and cellular functions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with structurally related imidazolium olate derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Key Substituents | Purity (%) |
|---|---|---|---|---|---|
| Target Compound | C₁₂H₁₉NO₂S | 209.29 | 78811-40-2 | 1-carboxy-3-(methylsulfanyl)propyl | 95 |
| 1-[(1S)-1,3-dicarboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate | C₁₀H₁₄N₂O₅ | 242.23 | 126264-03-7 | 1,3-dicarboxypropyl | 95 |
| 1-[(1S)-3-carbamoyl-1-carboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate | C₁₀H₁₄N₂O₄ | 241.25 | 1014081-44-7 | 3-carbamoyl-1-carboxypropyl | 95 |
Key Observations :
Crystallographic and Computational Analysis
- SHELX Programs : Structural refinement for these compounds likely employs SHELXL for high-resolution crystallography, given its dominance in small-molecule refinement .
Functional and Application Comparisons
Stability and Reactivity
- Target Compound : The methylsulfanyl group may confer oxidative instability compared to carbamoyl or dicarboxy analogs, necessitating stabilizers in formulations .
- Carbamoyl vs. Dicarboxy Analogs : The carbamoyl group is less acidic (pKa ~15) than carboxy (pKa ~2-4), altering pH-dependent reactivity .
Biological Activity
1-[1-carboxy-3-(methylsulfanyl)propyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate is a novel imidazolium salt that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a carboxylic acid group and a methylthio substituent. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A dimethylimidazole core.
- A carboxylic acid functional group.
- A methylthio group attached to the propyl chain.
Antimicrobial Properties
Research indicates that compounds containing imidazolium structures often exhibit antimicrobial properties. For instance, derivatives of imidazolium salts have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties. A study focusing on imidazolium salts demonstrated their ability to disrupt bacterial membranes, leading to cell lysis and death .
Anti-inflammatory Effects
Imidazole derivatives are also known for their anti-inflammatory activities. The presence of the carboxylic acid group in 1-[1-carboxy-3-(methylsulfanyl)propyl]-4,5-dimethyl-1H-imidazol-3-ium-3olate may enhance its ability to modulate inflammatory pathways. Preliminary studies suggest that such compounds can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models .
Enzyme Inhibition
The compound's structural characteristics indicate potential interactions with various enzymes. Similar imidazole-based compounds have been reported to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in folate metabolism and cancer therapy . Further research is warranted to evaluate the specific enzyme targets of this compound.
Study on Antimicrobial Activity
In a recent study, researchers synthesized several imidazolium derivatives and tested their antimicrobial efficacy against E. coli and S. aureus. The results indicated that certain modifications in the imidazole structure significantly enhanced antimicrobial activity. The study concluded that this compound could be a promising candidate for further development as an antimicrobial agent .
Investigation of Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of imidazole derivatives in a murine model of acute inflammation. The results showed that treatment with imidazole-based compounds led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests that 1-[1-carboxy-3-(methylsulfanyl)propyl]-4,5-dimethyl-1H-imidazol-3-ium-3olate may exhibit similar beneficial effects .
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[1-carboxy-3-(methylsulfanyl)propyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation between imidazole derivatives and thioether-containing carboxylic acids. Purity optimization requires chromatography (e.g., HPLC or column chromatography) and recrystallization. Purity verification via NMR (¹H/¹³C) and LC-MS is critical. For structurally related imidazole derivatives, purity ≥95% is achievable using gradient elution with acetonitrile/water mixtures .
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Identify characteristic peaks for the methylsulfanyl group (~2.1 ppm for SCH₃), imidazolium protons (downfield shifts due to charge), and carboxylic protons (broad ~12 ppm).
- ¹³C NMR : Carboxylic carbons appear at ~170 ppm, while methylsulfanyl carbons resonate at ~15-20 ppm.
- IR : Confirm the carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹). Cross-referencing with computational predictions (e.g., DFT) enhances accuracy .
Q. What strategies are effective for resolving contradictions in purity assessments between different analytical methods?
- Methodological Answer : Discrepancies between HPLC, NMR, and elemental analysis often arise from residual solvents or hygroscopicity. Use orthogonal methods:
- TGA (thermogravimetric analysis) to quantify solvent residues.
- Karl Fischer titration for water content.
- High-resolution MS to rule out isobaric impurities. Calibrate instruments with certified standards to minimize systematic errors .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SCXRD) be applied to determine the crystal structure of this compound, and what challenges are anticipated?
- Methodological Answer : Crystallize the compound via slow evaporation (e.g., in methanol/water). Use SHELXT for space-group determination and SHELXL for refinement. Challenges include:
- Twining : Mitigate using TWINABS or iterative refinement.
- Disorder : Model flexible methylsulfanyl or carboxyl groups with PART instructions in SHELXL.
- Data Quality : Collect high-resolution data (≤0.8 Å) to resolve hydrogen-bonding networks involving the carboxylate and imidazolium moieties .
Q. What computational approaches (e.g., DFT, MD) are suitable for studying the compound’s electronic properties and potential metal-binding behavior?
- Methodological Answer :
- DFT : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze charge distribution, focusing on the imidazolium and carboxylate groups.
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to predict metal-binding sites (e.g., with Co²⁺ or Cu²⁺).
- NBO Analysis : Quantify donor-acceptor interactions between the methylsulfanyl group and transition metals .
Q. How can the antioxidant activity of this compound be systematically evaluated, and what controls are necessary?
- Methodological Answer :
- DPPH/ABTS Assays : Compare radical scavenging activity to Trolox or ascorbic acid. Normalize results to molar concentration.
- Metal Chelation Studies : Use UV-Vis titration (e.g., with Fe²⁺/Cu²⁺) to monitor absorbance shifts (λ = 400-600 nm).
- Controls : Include blank (solvent), positive controls (EDTA for chelation), and negative controls (unfunctionalized imidazoles). Statistical validation via triplicate trials is critical .
Q. What role does the methylsulfanyl group play in modulating the compound’s reactivity or stability under physiological conditions?
- Methodological Answer :
- Stability Studies : Perform accelerated degradation tests (40°C/75% RH) with LC-MS monitoring. The methylsulfanyl group may oxidize to sulfoxide; track via NMR (S=O peaks at ~1000 cm⁻¹ in IR).
- Reactivity : Evaluate nucleophilic susceptibility via reactions with glutathione or H₂O₂. Compare to analogs lacking the thioether moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
